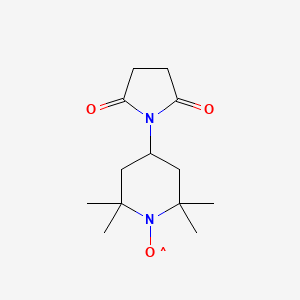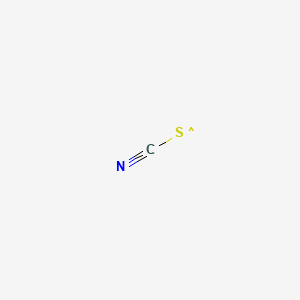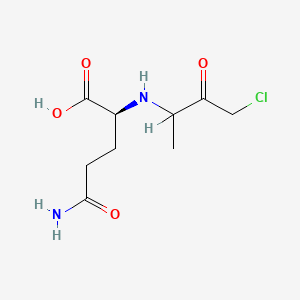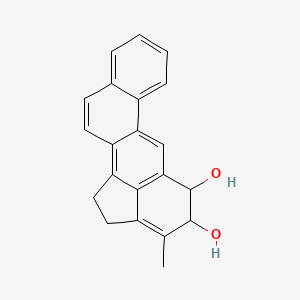
Pinocarveol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pinocarveol is an organic compound with the molecular formula C₁₀H₁₆O. It is a bicyclic monoterpenoid, which means it is composed of two isoprene units and contains one hydroxyl group as a substituent. This compound exists in two stereoisomeric forms: cis-pinocarveol and trans-pinocarveol. This compound is naturally found in various plant species, including Eucalyptus globulus and Picea abies, and is a component of several essential oils .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pinocarveol can be synthesized through several methods. One common method involves the autoxidation of α-pinene. Another method is the oxidation of β-pinene using lead tetraacetate. Additionally, this compound can be prepared by isomerizing α-pinene oxide with various reagents such as diisobutylaluminum, lithium aluminum hydride, activated alumina, potassium tert-butoxide in dimethyl sulfoxide, and lithium diethylamide .
Industrial Production Methods
In industrial settings, this compound is often produced by heating a mixture of turpentine, selenium dioxide, and hydrogen peroxide. Selenium dioxide acts as a catalyst, while hydrogen peroxide oxidizes the pinene found in turpentine. The other components in the turpentine remain unreacted .
Chemical Reactions Analysis
Types of Reactions
Pinocarveol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form compounds such as verbenone and myrtenal.
Reduction: Reduction reactions can convert this compound into other monoterpenoids.
Substitution: This compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Selenium dioxide, hydrogen peroxide, and lead tetraacetate are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride and diisobutylaluminum are used for reduction reactions.
Major Products
The major products formed from the reactions of this compound include verbenone, myrtenal, and other monoterpenoids .
Scientific Research Applications
Pinocarveol has several scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its role in plant metabolism and its presence in essential oils.
Medicine: this compound has potential therapeutic applications due to its antioxidant and antimicrobial properties.
Industry: It is used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry
Mechanism of Action
Pinocarveol exerts its effects through various mechanisms. It acts as a GABA modulator, affecting the gamma-aminobutyric acid receptor-ionophore complex. This modulation can influence the opening frequency of gamma-aminobutyric acid-activated chloride channels. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Verbenone: A monoterpenoid with similar oxidation properties.
Myrtenal: Another monoterpenoid formed from the oxidation of pinocarveol.
α-Pinene and β-Pinene: Precursors in the synthesis of this compound
Uniqueness
This compound is unique due to its specific stereochemistry and its presence in a variety of essential oils. Its ability to undergo multiple types of chemical reactions and its diverse applications in different fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
3917-59-7 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1R,3R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol |
InChI |
InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9-/m1/s1 |
InChI Key |
LCYXQUJDODZYIJ-HRDYMLBCSA-N |
SMILES |
CC1(C2CC1C(=C)C(C2)O)C |
Isomeric SMILES |
CC1([C@@H]2C[C@H]1C(=C)[C@@H](C2)O)C |
Canonical SMILES |
CC1(C2CC1C(=C)C(C2)O)C |
density |
0.977-0.983 |
Key on ui other cas no. |
5947-36-4 1674-08-4 3917-59-7 19894-98-5 |
physical_description |
Viscous, light yellow oil; Warm, woody-balsamic aroma |
Pictograms |
Irritant |
solubility |
Soluble in oils; Insoluble in water Soluble (in ethanol) |
Synonyms |
2(10)-pinen-3-ol 6,6-dimethyl-2-methylenebicyclo(3.1.1)heptan-3-ol 6,6-dimethyl-3-hydroxy-2-methylenebicyclo(3.1.1)heptane pinocarveol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[4-Chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B1213112.png)

![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)benzonitrile;methyl hydrogen sulfate](/img/structure/B1213114.png)

![(3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol](/img/structure/B1213120.png)








![3-[[[3-(4-Methoxyphenyl)phenyl]-oxomethyl]amino]benzoic acid](/img/structure/B1213134.png)
